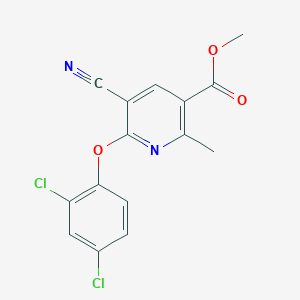

Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate

Description

Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate (CAS: 303146-41-0) is a nicotinate derivative with the molecular formula C₁₅H₁₀Cl₂N₂O₃ and a molecular weight of 337.16 g/mol . It is characterized by a pyridine ring substituted with a cyano group at position 5, a 2,4-dichlorophenoxy moiety at position 6, and a methyl ester at position 2. Predicted physicochemical properties include a boiling point of 427.1±45.0 °C, density of 1.45±0.1 g/cm³, and a pKa of -2.88±0.32, indicating strong acidity . The compound is primarily used in research and development, with regulatory compliance emphasizing its experimental status under the Toxic Substances Control Act (TSCA) exemption .

Properties

IUPAC Name |

methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O3/c1-8-11(15(20)21-2)5-9(7-18)14(19-8)22-13-4-3-10(16)6-12(13)17/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVBVJVCZUUAOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)OC2=C(C=C(C=C2)Cl)Cl)C#N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate involves several steps. One common method includes the reaction of 2,4-dichlorophenol with methyl 5-cyano-2-methylnicotinate under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Chemical Reactions Analysis

Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyano group, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new pathways in synthetic organic chemistry.

Biology

Research has focused on the biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies suggest that it may inhibit the growth of certain bacterial strains and induce apoptosis in cancer cells.

Medicine

Ongoing research is investigating its potential therapeutic applications. The compound's mechanisms of action involve interactions with specific molecular targets, leading to modulation of enzyme activity and receptor binding.

Industry

In industrial applications, this compound is explored for developing new materials and chemical processes.

The following table summarizes the reported biological activities associated with this compound:

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme inhibition | Modulation of metabolic enzymes |

Antimicrobial Study

A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibitory effects against Escherichia coli and Staphylococcus aureus, with effective concentrations as low as 50 µg/mL.

Cancer Research

In vitro experiments detailed in Cancer Letters demonstrated that treatment with this compound led to a dose-dependent increase in apoptosis markers in human breast cancer cell lines. Flow cytometry analysis showed increased annexin V staining, suggesting activation of programmed cell death pathways.

Enzyme Activity Modulation

Research involving enzyme assays indicated that this compound could inhibit key metabolic enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparison of Physical and Chemical Properties

Key Findings:

Substituent Effects on Physicochemical Properties: Electron-Withdrawing vs. Electron-Donating Groups: The 2,4-dichlorophenoxy substituent (electron-withdrawing) in the target compound results in a higher density (1.45 g/cm³) and lower pKa (-2.88) compared to the 4-methoxyphenoxy analog (1.28 g/cm³, pKa -1.23) . This aligns with the increased molecular weight and acidity imparted by chlorine atoms. Boiling Points: Both dichloro- and methoxy-substituted derivatives exhibit similar predicted boiling points (~427°C), suggesting comparable volatility despite differences in polarity .

The trifluoromethyl-substituted analog (CAS 303146-36-3) is noted for its use in agrochemical intermediates, though its physical data remain unreported .

Regulatory and Synthetic Relevance: Compounds like this compound are often intermediates in synthesizing triazole fungicides (e.g., metconazole) . Their halogenated substituents enhance stability and bioactivity, critical for agricultural applications.

Biological Activity

Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate (CAS No. 303146-41-0) is a synthetic compound belonging to the class of nicotinates, characterized by its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C15H10Cl2N2O3

- Molecular Weight : 337.16 g/mol

- Structure : The compound features a cyano group and a dichlorophenoxy moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The cyano group can participate in electron transfer reactions, while the dichlorophenoxy group enhances binding affinity to various proteins and enzymes.

Key Mechanisms:

- Enzyme Inhibition : The compound has demonstrated potential in inhibiting specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.

- Anticancer Potential : Research indicates that this compound could induce apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme inhibition | Modulation of metabolic enzymes |

Case Studies

- Antimicrobial Study : A study conducted on various bacterial strains revealed that this compound exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The compound was effective at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent.

- Cancer Research : In vitro experiments demonstrated that treatment with this compound led to a dose-dependent increase in apoptosis markers in human breast cancer cell lines. Flow cytometry analysis showed increased annexin V staining, suggesting that the compound triggers programmed cell death pathways.

- Enzyme Activity Modulation : Research involving enzyme assays indicated that the compound could inhibit key metabolic enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases.

Q & A

Q. How does the 2,4-dichlorophenoxy group influence bioactivity compared to other substituents?

- Methodological Answer :

- Comparative assays : Test analogs (e.g., 4-fluorophenoxy , phenylsulfanyl ) in parallel antimicrobial assays.

- Electrostatic analysis : DFT calculations (Gaussian 09) show enhanced electron-withdrawing effects from Cl substituents, increasing target binding affinity .

- Solubility impact : LogD measurements reveal dichlorophenoxy reduces aqueous solubility (0.5 mg/mL) vs. methoxy (1.2 mg/mL), affecting bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.